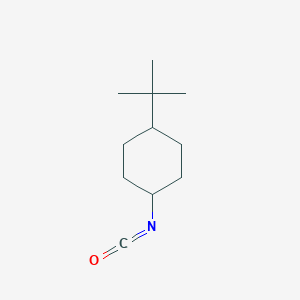

trans-1-(tert-Butyl)-4-isocyanatocyclohexane

Description

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-tert-butyl-4-isocyanatocyclohexane |

InChI |

InChI=1S/C11H19NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h9-10H,4-7H2,1-3H3 |

InChI Key |

SCGJIAWNVUIDNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of trans-1-(tert-Butyl)-4-isocyanatocyclohexane

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Introduction of the tert-butyl group onto the cyclohexane ring.

- Conversion of a suitable functional group (commonly an amine) into the corresponding isocyanate.

The isocyanate group is commonly prepared via phosgene or phosgene equivalent mediated conversion of the corresponding amine.

Synthesis of tert-Butyl Isocyanate as a Precursor

A critical intermediate in the preparation of this compound is tert-butyl isocyanate itself. A reliable method for synthesizing tert-butyl isocyanate involves the reaction of tert-butylamine with phosgene in the presence of an inert solvent and p-toluenesulfonamide as a catalyst or stabilizer, as detailed in patent CN108395383B.

Reaction Steps

- Mix an inert solvent (e.g., xylene, chlorobenzene, or o-dichlorobenzene) with p-toluenesulfonamide.

- Introduce phosgene gas at 100-120 °C to form a first reaction liquid.

- After completion, purge with inert gas (nitrogen) to remove residual gases.

- Dropwise add tert-butylamine into the first reaction liquid at 0-20 °C.

- Heat and reflux the mixture for over 4 hours to obtain a second reaction liquid.

- Separate and purify the product by distillation (rectification), collecting fractions at 83-90 °C to obtain tert-butyl isocyanate.

Reaction Conditions and Yields

| Parameter | Value/Range |

|---|---|

| Inert solvent to p-toluenesulfonamide mass ratio | 4-6 : 1 |

| Phosgene to p-toluenesulfonamide molar ratio | 1.5-2.5 : 1 (preferably 2:1) |

| tert-Butylamine to p-toluenesulfonamide molar ratio | 1-1.5 : 1 (preferably 1:1) |

| Reaction temperature (phosgene addition) | 100-120 °C |

| Reaction temperature (amine addition) | 0-20 °C |

| Reflux time | >4 hours |

| Distillation fraction collected | 83-90 °C |

| Purity of tert-butyl isocyanate | ~97-98.2% |

| Yield | ~74.9-79.5% |

Conversion of tert-Butyl Isocyanate to this compound

While direct literature on the exact preparation of this compound is limited, the general approach involves:

- Starting from trans-1-(tert-butyl)-4-aminocyclohexane or a suitable precursor.

- Treating the amine with phosgene or phosgene equivalents under controlled conditions to convert the amine group to an isocyanate.

This method aligns with standard isocyanate synthesis protocols, where primary amines are converted to isocyanates via phosgene chemistry.

Alternative Methods and Modifications

- Use of phosgene substitutes such as triphosgene or diphosgene to improve safety.

- Employing inert solvents like chlorobenzene or xylene to optimize reaction conditions.

- Recycling of solvents and catalysts to improve process sustainability, as demonstrated in the tert-butyl isocyanate synthesis patent.

Data Summary Table: Preparation Parameters for tert-Butyl Isocyanate (Key Intermediate)

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Mixing | p-Toluenesulfonamide + inert solvent (xylene/chlorobenzene) | Prepares reaction medium |

| 2. Phosgene addition | Phosgene at 100-120 °C | Formation of reactive intermediate |

| 3. Gas purge | Nitrogen gas to remove residual phosgene/HCl | Prevents side reactions |

| 4. tert-Butylamine addition | Dropwise at 0-20 °C, reflux >4 h | Conversion to tert-butyl isocyanate |

| 5. Purification | Rectification, collect fraction at 83-90 °C | Product isolation and purification |

| 6. Solvent recycling | Recovery of inert solvent and p-toluenesulfonamide | Process sustainability |

Chemical Reactions Analysis

Types of Reactions: trans-1-(tert-Butyl)-4-isocyanatocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

Polymerization Reactions: The compound can be used as a monomer in the synthesis of polyurethanes and other polymers.

Common Reagents and Conditions:

Amines and Alcohols: For substitution reactions, common reagents include primary and secondary amines, as well as alcohols.

Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to facilitate certain reactions.

Solvents: Reactions are often carried out in solvents like dichloromethane or toluene to ensure proper solubility and reaction kinetics.

Major Products:

Ureas and Carbamates: Formed from the reaction with amines and alcohols.

Polyurethanes: Resulting from polymerization reactions involving the isocyanate group.

Scientific Research Applications

Chemistry: trans-1-(tert-Butyl)-4-isocyanatocyclohexane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of polyurethanes, which are used in various applications such as foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of trans-1-(tert-Butyl)-4-isocyanatocyclohexane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isocyanate Derivatives

trans-4-Methylcyclohexyl Isocyanate

- Molecular Formula: C₈H₁₃NO

- Key Features : Replaces the tert-butyl group with a methyl substituent. The reduced steric bulk may enhance reaction kinetics compared to the tert-butyl analog.

- Applications : Used as a pharmaceutical intermediate, similar to tert-butyl derivatives .

| Compound | Molecular Weight | Boiling Point | Density (g/cm³) | Reactivity Notes |

|---|---|---|---|---|

| trans-1-(tert-Butyl)-4-isocyanatocyclohexane | 181.28 | 57°C (0.5 Torr) | 0.97 | High steric hindrance slows reactions |

| trans-4-Methylcyclohexyl isocyanate | 155.20 | Not reported | Not reported | Faster reactions due to smaller size |

Alcohol and Ester Derivatives

4-tert-Butylcyclohexanol (CAS: 98-52-2)

- Molecular Formula : C₁₀H₂₀O

- Key Features : Replaces the isocyanate group with a hydroxyl group. Less reactive but participates in hydrogen bonding.

- Applications : Used in fragrances and solvents .

trans-4-tert-Butylcyclohexylmethyl Acetate (CAS: 19461-35-9)

- Molecular Formula : C₁₃H₂₄O₂

- Key Features : Ester functional group; higher stability and lower reactivity than isocyanates.

- Applications: Potential use in plasticizers or flavorants .

| Compound | Functional Group | Reactivity Profile | Applications |

|---|---|---|---|

| This compound | Isocyanate | High reactivity with nucleophiles | Polymers, pharmaceuticals |

| 4-tert-Butylcyclohexanol | Alcohol | Moderate reactivity (oxidation) | Solvents, fragrances |

| trans-4-tert-Butylcyclohexylmethyl acetate | Ester | Low reactivity (hydrolysis) | Plasticizers, flavorants |

Halide and Amine Derivatives

trans-1-(tert-Butyl)-4-iodocyclohexane

- Molecular Formula : C₁₀H₁₉I

- Key Features : Iodine substituent acts as a leaving group, enabling nucleophilic substitution reactions.

- Applications : Intermediate in cross-coupling reactions .

tert-Butyl (trans-4-phenylcyclohexyl)carbamate

- Molecular Formula: C₁₈H₂₇NO₂

- Key Features : Boc-protected amine; enhances stability for drug synthesis.

- Applications : Pharmaceutical intermediate .

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| trans-1-(tert-Butyl)-4-iodocyclohexane | Iodide | Nucleophilic substitution |

| tert-Butyl (trans-4-phenylcyclohexyl)carbamate | Carbamate | Deprotection to free amine |

Cyclopropane and Alkyne Derivatives

(1r,4r)-1-(tert-Butyl)-4-cyclopropylcyclohexane

- Molecular Formula : C₁₃H₂₄

- Key Features : Cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions.

- Synthesis : Cobalt-catalyzed cross-coupling .

tert-Butyl(trans-4-ethynylcyclohexyl)carbamate

Key Findings and Trends

Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, reducing reaction rates compared to smaller analogs like trans-4-methylcyclohexyl isocyanate .

Functional Group Reactivity : Isocyanates exhibit higher reactivity than alcohols, esters, or carbamates, making them preferred for polymer synthesis .

Conformational Preferences : The tert-butyl group favors the equatorial position in cyclohexane chair conformations, influencing spatial accessibility of the isocyanate group .

Applications : Isocyanates are pivotal in polyurethane production, while carbamates and halides serve as intermediates in drug synthesis .

Biological Activity

trans-1-(tert-Butyl)-4-isocyanatocyclohexane is a compound of interest due to its potential biological activities, particularly in the context of its isocyanate functional group. Isocyanates are known for their reactivity and can influence various biological processes. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Chemical Formula : CHNO

- Molecular Weight : 192.26 g/mol

- CAS Number : 102780-49-0

Biological Activity Overview

Isocyanates, including this compound, are primarily recognized for their potential health impacts, including:

- Toxicity : Exposure can lead to respiratory issues, skin irritation, and sensitization.

- Carcinogenic Potential : Some studies suggest a link between isocyanate exposure and increased cancer risk.

Toxicological Studies

Research has demonstrated that isocyanates can induce various toxicological effects:

- Acute Toxicity : Inhalation exposure to isocyanates can cause acute respiratory distress and irritation.

- Sensitization : Prolonged exposure may lead to sensitization, resulting in allergic reactions upon subsequent exposures.

- Cytotoxicity : Studies indicate that certain isocyanates can induce cell death in specific cell lines.

Table 1: Toxicological Effects of Isocyanates

| Effect Type | Description | Reference |

|---|---|---|

| Acute Toxicity | Respiratory irritation and distress | |

| Sensitization | Allergic reactions upon re-exposure | |

| Cytotoxicity | Induction of cell death in vitro |

Case Studies

Several case studies have highlighted the health impacts associated with isocyanate exposure:

- Occupational Exposure : A study involving workers in industries using isocyanates found a significant correlation between exposure levels and respiratory diseases, including asthma and chronic bronchitis.

- Environmental Impact : Research indicates that isocyanates can contaminate air and water sources, leading to broader ecological consequences.

Table 2: Summary of Case Studies on Isocyanate Exposure

| Study Focus | Findings | Reference |

|---|---|---|

| Occupational Health | Increased respiratory diseases among workers | |

| Environmental Impact | Contamination of local ecosystems |

The biological activity of this compound may be attributed to its ability to react with nucleophiles in biological systems:

- Protein Modification : Isocyanates can modify proteins, leading to altered function or immune response.

- Cell Signaling Disruption : Interaction with cellular signaling pathways may result in changes in cell proliferation and apoptosis.

Q & A

Q. How can stereoselective functionalization of the cyclohexane ring be achieved without compromising the trans configuration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.